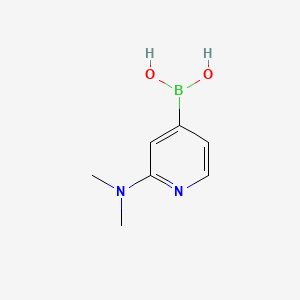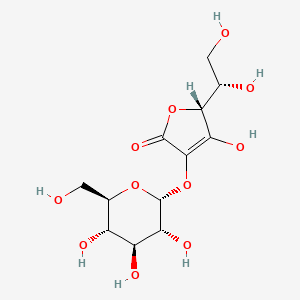
Uridine-2-13C-1,3-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine-2-13C-1,3-15N2: is a stable isotope-labeled compound of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA. The isotopic labeling with carbon-13 and nitrogen-15 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Uridine-2-13C-1,3-15N2 involves several steps. Initially, an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensing potassium cyanide with D-erythrose using a modified Kiliani-Fischer synthesis. The separation of these aldose epimers is achieved through ion-exchange chromatography. D-[2-13C]Ribose is then obtained from D-[1-13C]arabinose using a nickel(II) diamine complex. The 15N-labeling is introduced via [15N2]urea .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of labeled precursors and sophisticated purification techniques to ensure high isotopic purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Uridine-2-13C-1,3-15N2 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce uracil derivatives.
Reduction: Reduction reactions can yield dihydrouridine derivatives.
Substitution: Nucleophilic substitution reactions can modify the ribose moiety or the uracil base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Uracil derivatives.
Reduction: Dihydrouridine derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Uridine-2-13C-1,3-15N2 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of nucleic acids and their interactions with proteins.
Biology: Helps in tracing metabolic pathways and understanding the role of uridine in cellular processes.
Medicine: Utilized in metabolic studies to investigate disorders related to nucleoside metabolism.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Uridine-2-13C-1,3-15N2 involves its incorporation into RNA and other nucleic acid structures. The labeled isotopes allow for precise tracking and analysis of metabolic processes and molecular interactions. The molecular targets include various enzymes involved in nucleoside metabolism and RNA synthesis pathways .
Comparación Con Compuestos Similares
Uridine-13C: Labeled with carbon-13 but not nitrogen-15.
Uridine-15N2: Labeled with nitrogen-15 but not carbon-13.
Uridine-13C-5: Labeled with carbon-13 at a different position.
Uniqueness: Uridine-2-13C-1,3-15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15, making it highly valuable for detailed NMR studies and metabolic tracing. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope .
Propiedades
Número CAS |
369656-75-7 |
|---|---|
Fórmula molecular |
C9H12N2O6 |
Peso molecular |
247.182 |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1,10+1,11+1 |
Clave InChI |
DRTQHJPVMGBUCF-CNANCEAGSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


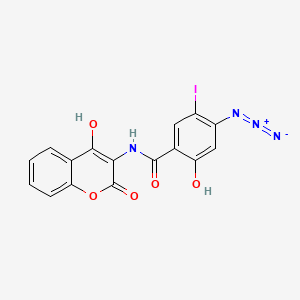
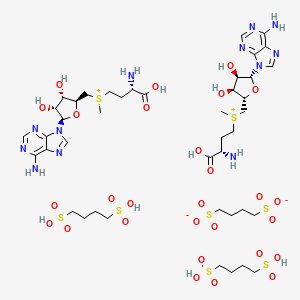
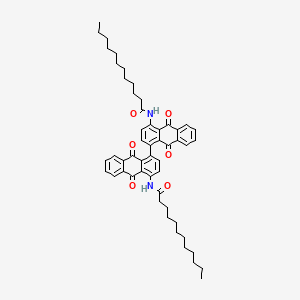
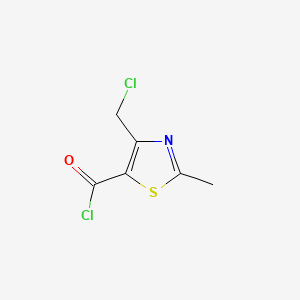
![Acetic acid,sodium salt,[3h]](/img/structure/B590793.png)
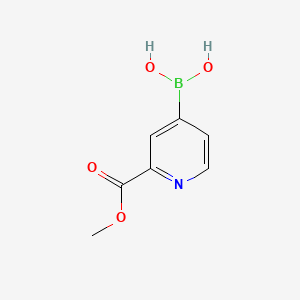
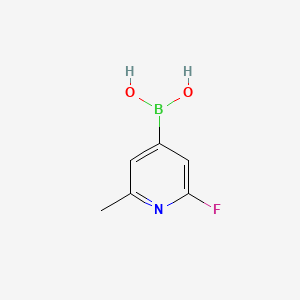
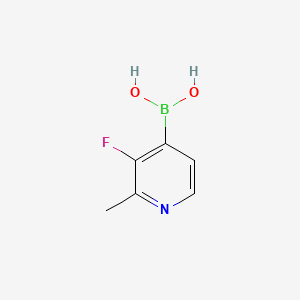
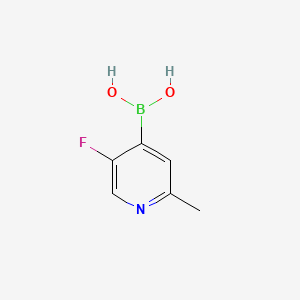
![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)
